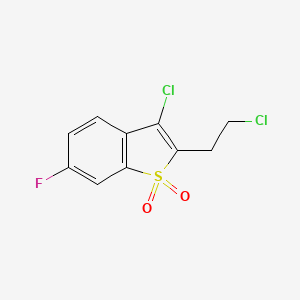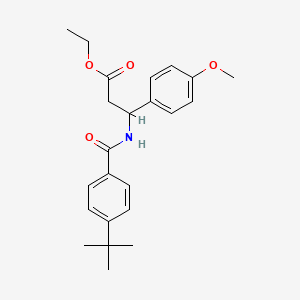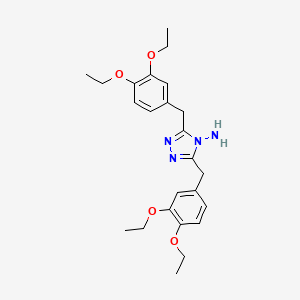
3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method includes the chlorination of 2-(2-chloroethyl)-6-fluoro-1-benzothiophene, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity. Common solvents used include dichloromethane and acetonitrile, while catalysts such as iron(III) chloride may be employed to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the dioxide group can lead to the formation of sulfide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include substituted benzothiophenes, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-propanol
- 4-Chloroaniline
- 1-Chloro-2-nitrobenzene
Uniqueness
Compared to similar compounds, 3-Chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide is unique due to its specific combination of chlorine, fluorine, and sulfur atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7Cl2FO2S |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
3-chloro-2-(2-chloroethyl)-6-fluoro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C10H7Cl2FO2S/c11-4-3-8-10(12)7-2-1-6(13)5-9(7)16(8,14)15/h1-2,5H,3-4H2 |
InChI Key |
YICFPQNTACEOLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)S(=O)(=O)C(=C2Cl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4Z)-3-Methyl-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-YL)methylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11511439.png)
![5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11511441.png)
![N-[1-(2-Adamantan-1-yl-ethylamino)-2,2,2-trifluoro-1-trifluoromethyl-ethyl]-acetamide](/img/structure/B11511448.png)
![[3-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]acetic acid](/img/structure/B11511449.png)
![{4-(Methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11511455.png)
![{7-[Chloro(difluoro)methyl]-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl}(thiomorpholin-4-yl)methanone](/img/structure/B11511456.png)
![2-[3-benzyl-1-(4-chlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11511460.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B11511471.png)
![N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11511486.png)
![7-[(3-hydroxypropyl)amino]-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B11511490.png)
![4-[(4-Chloro-2-methyl-phenylamino)-methylene]-2-(4-fluoro-phenyl)-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11511494.png)
![1,1-Dioxidotetrahydrothiophen-3-yl {[3-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11511508.png)

